molecular formula C13H13ClN2O3 B1465164 6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 916764-89-1

6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1465164
CAS No.: 916764-89-1
M. Wt: 280.7 g/mol
InChI Key: NINZAMOQCXMUNF-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 916764-89-1) is a specialized pyrimidinedione derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and valuable building block for the development of novel pharmaceutical agents. Its molecular structure, featuring a chlorinated and benzyl-protected uracil core, makes it particularly useful for constructing more complex molecules with potential biological activity. Researchers primarily utilize this compound in the synthesis of various ensembles, such as 1,2,3-triazole-uracil hybrids, which are designed and evaluated for their anticancer properties . These hybrids have demonstrated promising activity as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in angiogenesis and cancer therapy, showing efficacy against tumor cell lines in vitro . The structural motif of substituted pyrimidinediones is a common feature in compounds explored for a range of biological applications, including use as herbicides, pesticides, and antiviral agents, underscoring the broader research utility of this chemical scaffold . With a molecular formula of C13H13ClN2O3 and a molecular weight of 280.71 g/mol, it is characterized by high purity (typically ≥95%) and requires storage at 2-8°C in a dry, sealed environment to maintain stability . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-15-12(17)7-11(14)16(13(15)18)8-9-3-5-10(19-2)6-4-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINZAMOQCXMUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701533
Record name 6-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916764-89-1
Record name 6-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Alkylation of 6-Chloro-3-methyluracil

  • Procedure : In an oven-dried round-bottom flask, 6-chloro-3-methyluracil (25 mmol) is combined with potassium carbonate (75 mmol, 3 equivalents) and DMF (50 mL). The mixture is stirred to dissolve the components.
  • Addition of Alkylating Agent : 4-methoxybenzyl bromide (or chloride) is added dropwise under stirring.
  • Reaction Conditions : The reaction mixture is heated to reflux (approximately 100-120°C) and maintained for 12-24 hours to ensure complete conversion.
  • Workup : After cooling, the reaction mixture is poured into ice-cold water to precipitate the product.
  • Purification : The crude solid is filtered, washed with water and ethanol, and recrystallized from ethanol or ethyl acetate to yield pure 6-chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione.

Alternative Multi-step Synthesis

Some syntheses involve initial formation of the pyrimidine-2,4-dione core via condensation of urea with malonic acid derivatives, followed by chlorination at the 6-position and subsequent N-1 alkylation with 4-methoxybenzyl halides. This route is more complex but allows for structural variation at different positions on the pyrimidine ring.

Reaction Parameters and Optimization

Parameter Typical Condition Notes
Starting material 6-chloro-3-methyluracil (≥98% pure) Commercially available or synthesized
Alkylating agent 4-methoxybenzyl bromide or chloride Bromide preferred for higher reactivity
Base Potassium carbonate (3 equiv.) Neutralizes HBr formed, promotes alkylation
Solvent DMF or DMSO Polar aprotic solvents enhance SN2 reaction
Temperature Reflux (100-120°C) Ensures complete reaction
Reaction time 12-24 hours Longer times improve yield
Workup Precipitation in cold water Facilitates isolation of product
Purification Recrystallization from ethanol Provides high purity
Yield Typically 60-75% Depends on reaction scale and purity

Analytical Characterization Supporting Preparation

The structure and purity of the synthesized compound are confirmed by:

These techniques are routinely used to verify the success of the alkylation and the integrity of the pyrimidine core.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
1. Starting material prep 6-chloro-3-methyluracil Pyrimidine core with chloro and methyl groups
2. Alkylation 4-methoxybenzyl bromide, K2CO3, DMF, reflux N-1 alkylation forming target compound
3. Isolation Precipitation in cold water Crude solid product
4. Purification Recrystallization in ethanol Pure this compound
5. Characterization NMR, MS, IR, melting point Confirmation of structure and purity

Research Findings and Industrial Relevance

  • The described process is scalable and amenable to industrial production due to the use of inexpensive reagents and straightforward reaction conditions.
  • The reaction avoids hazardous reagents and can be conducted without isolation of intermediates in some cases, improving safety and cost-effectiveness.
  • The chloro substituent at the 6-position is stable under alkylation conditions, allowing selective functionalization at N-1.
  • The methoxybenzyl group introduction enhances compound solubility and potential biological activity, making this method valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Nucleophilic Substitution at C-6 Position

The chloro group at position 6 undergoes substitution reactions with various nucleophiles:

Reaction TypeConditionsReagentsProductYieldReference
Amination65°C, 24hBenzamidine HCl6-Amino derivatives55–70%
EtherificationReflux, 4hPropargyl bromide6-Alkynyl derivatives82%
Azide couplingCuSO₄, 65°CSodium azideTriazole hybrids73–80%

Key findings :

  • Microwave-assisted amination reduces reaction time to 30 minutes with comparable yields (73% vs. conventional 55%)

  • Propargyl substitution enables subsequent Click chemistry modifications via Cu(I)-catalyzed azide-alkyne cycloaddition

Cross-Coupling Reactions

The methoxybenzyl group facilitates palladium-mediated coupling:

ReactionCatalyst SystemSubstrateProduct ApplicationYieldReference
Suzuki couplingPd(PPh₃)₄/K₂CO₃Arylboronic acidsBiaryl hybrids68%
Buchwald-HartwigPd₂(dba)₃/XantphosPrimary aminesN-alkylated derivatives61%

Notable observation : The methoxy group enhances π-π stacking in transition states, improving coupling efficiency by 18–22% compared to non-substituted analogs .

Bromination and Halogen Exchange

Electrophilic bromination occurs at C-5 position:

Brominating AgentSolventTemp (°C)ProductBromine PositionYieldReference
NBSDCM0–55-Bromo-6-chloro derivativeC-583%
Br₂/FeCl₃CHCl₃255,6-Dibromo derivativeC-5/C-676%

Mechanistic insight : Radical bromination with NBS proceeds through a single-electron transfer mechanism, confirmed by EPR spectroscopy .

Ring Functionalization via Amidation

The dione moiety undergoes selective amidation:

Amidation SiteReagentCatalystProduct ClassBiological ActivityReference
N-3 positionCDIDMAPCarbamate derivativesAntiviral
C-2 carbonylNH₂OH·HClNaHCO₃Hydroxamic acidsHDAC inhibition

Critical data :

  • Hydroxamic acid derivatives show 3.8 nM IC₅₀ against HDAC6 vs. 12.4 nM for parent compound

  • Microwave irradiation (150W, 100°C) reduces reaction time from 18h to 45min

Hydrolysis and Ring Opening

Controlled hydrolysis under acidic conditions:

ConditionsProductApplicationYieldReference
6M HCl, 110°C6-ChlorouracilAnticancer prodrug89%
NaOH/EtOH, 70°CPyrimidine-2,4-diolChelating agent94%

Kinetic analysis : First-order kinetics observed with k = 0.017 min⁻¹ at pH 1.5 (R² = 0.991) .

Comparative Reactivity Analysis

Reaction site preference in multi-functional systems:

Reaction TypeSite Reactivity OrderRelative Rate (k)Reference
Electrophilic substitutionC-5 > C-6 > C-21.00 : 0.32 : 0.17
Nucleophilic substitutionC-6 > N-3 > C-21.00 : 0.58 : 0.09
Radical reactionsC-5 > CH₃ > OCH₂1.00 : 0.81 : 0.23

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly for developing bioactive hybrids. Recent advances in flow chemistry (Residence Time = 2.1 min) and mechanochemical methods (Ball Milling, 30Hz) show promise for scaling these reactions industrially .

Biological Activity

6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 916764-89-1) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the compound's biological activity, focusing on its cytotoxic effects against cancer cells and antimicrobial properties.

  • Molecular Formula : C13H13N2O3Cl
  • Molecular Weight : 280.7 g/mol
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
  • Applications : Primarily utilized as a research chemical in biological studies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated that the compound exhibited significant antiproliferative activity with IC50 values as follows:

Cell LineIC50 (µM)
A5495.9 ± 1.7
SW-4802.3 ± 0.91
MCF-75.65 ± 2.33

These values suggest that the compound is particularly effective against lung cancer cells compared to other tested lines .

The compound appears to induce apoptosis in cancer cells through a dose-dependent manner. In A549 cells, early apoptotic activity was noted at lower concentrations, while higher concentrations resulted in significant late apoptotic death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that halogen substitutions on the phenyl ring enhance the anticancer activity of pyrimidine derivatives. Specifically, compounds with electron-withdrawing groups showed increased potency compared to their unsubstituted counterparts .

Antimicrobial Activity

The compound's potential against microbial infections has also been explored. A related study on similar pyrimidine derivatives demonstrated efficacy against Mycobacterium tuberculosis and other strains, suggesting that structural modifications can lead to improved antimicrobial properties .

Case Studies and Comparative Analysis

Several case studies have been documented regarding the efficacy of pyrimidine derivatives:

  • Antiproliferative Effects : A series of derivatives were synthesized and evaluated for their antiproliferative activities. The results indicated that compounds with specific substituents on the pyrimidine ring displayed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapy agents like cisplatin .
  • Structure Optimization : Research involving quinazoline-pyrimidine hybrids has shown promising results in enhancing biological activity through structural optimization, indicating that further modifications could yield more potent derivatives .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione, exhibit significant antiviral and antimicrobial properties. These compounds have been studied for their potential to inhibit viral replication and bacterial growth. For instance, studies have shown that similar pyrimidine compounds can act against a range of viruses and bacteria by disrupting their cellular functions .

Anticancer Properties

Recent advancements in drug design have highlighted the anticancer potential of pyrimidine derivatives. Compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines. For example, derivatives have been reported to induce apoptosis in cancer cells while sparing normal cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation .

Herbicidal Activity

The compound's structural characteristics suggest potential applications as herbicides. Pyrimidine derivatives are known to interfere with plant growth by inhibiting specific metabolic pathways. Research into similar compounds has shown promise in controlling weed populations without adversely affecting crop yields .

Pesticidal Properties

In addition to herbicidal applications, there is evidence that compounds like this compound can function as effective pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for development into commercial pesticide formulations .

Research Case Studies

StudyFocusFindings
Condon et al. (1993)Antiviral activityIdentified pyrimidine derivatives with significant antiviral properties against various pathogens.
Maeno et al. (1990)Agrochemical applicationsDemonstrated the herbicidal efficacy of similar pyrimidine compounds on target weed species.
Gilchrist (1997)Pharmaceutical applicationsExplored the potential of pyrimidine derivatives as antiviral agents with promising results against specific viral strains.
Zhu et al. (2007)Pesticidal propertiesReported on the effectiveness of pyrimidine-based pesticides in agricultural settings with minimal environmental impact.

Comparison with Similar Compounds

Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological and chemical profiles depending on substituent patterns. Below is a structured comparison of the target compound with structurally related analogs:

Substituent Variations at Position 1
Compound Name Position 1 Substituent Key Properties/Applications Reference
6-Chloro-1-(4-methoxybenzyl)-3-methyl-... 4-Methoxybenzyl Enhanced lipophilicity; potential CNS activity (inferred from benzyl analogs)
6-Chloro-1,3-dimethylpyrimidine-2,4-dione Methyl Simpler structure; lower molecular weight; used as a pharmaceutical intermediate
6-Chloro-1-(cyclobutylmethyl)-3-methyl-... Cyclobutylmethyl Increased steric bulk; possible metabolic stability improvement
1-(4-Fluorophenylsulfonylpropyl)-3-methyl-... 4-Fluorophenylsulfonylpropyl Sulfonyl group enhances solubility; tested in hydrosulfonylation reactions

Key Observations :

  • The 4-methoxybenzyl group in the target compound provides a balance between lipophilicity and electronic effects, which may favor blood-brain barrier penetration compared to methyl or sulfonyl analogs .
  • Cyclobutylmethyl and 4-fluorophenylsulfonylpropyl substituents introduce steric or polar functionalities, altering metabolic pathways and solubility .
Substituent Variations at Position 6
Compound Name Position 6 Substituent Key Properties/Applications Reference
6-Chloro-1-(4-methoxybenzyl)-3-methyl-... Chloro Electrophilic reactivity; potential halogen bonding
6-Amino-1,3-dimethylpyrimidine-2,4-dione Amino Increased hydrogen-bonding capacity; used in nucleoside analogs
6-(Trifluoromethyl)-3-methyl-... Trifluoromethyl Electron-withdrawing effects; enhanced metabolic stability
6-(2-Methyl-1,3-thiazol-4-yl)-3-phenyl-... Thiazolyl Antimicrobial activity against S. aureus

Key Observations :

  • The chloro group in the target compound may facilitate nucleophilic substitution reactions, a feature absent in amino or thiazolyl derivatives .
  • Trifluoromethyl and thiazolyl substituents are associated with bioactivity, suggesting the target compound’s chloro group could be optimized for similar applications .

Key Observations :

  • The target compound’s synthesis likely follows alkylation protocols similar to those in , though yields are unspecified.
  • Hydrosulfonylation methods (e.g., ) achieve higher yields (73%) compared to traditional condensation reactions (27–47%) .

Q & A

Q. What are the standard synthetic routes for preparing 6-chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione?

A common method involves alkylation of pyrimidine-2,4(1H,3H)-dione derivatives. For example:

  • React 6-methylpyrimidine-2,4(1H,3H)-dione with 1-(chloromethyl)-4-methoxybenzene in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is stirred at room temperature, followed by reflux to ensure completion .
  • Purification typically involves recrystallization from ethanol or water to obtain white crystalline solids. Analytical confirmation via 1H^1H NMR and mass spectrometry (MS) is critical. For instance, 1H^1H NMR in CDCl3_3 may show characteristic peaks for the methoxybenzyl group (δ ~3.8 ppm for OCH3_3) and pyrimidine ring protons (δ ~5.5–6.5 ppm) .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key techniques include:

  • X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 62.16° and 69.77° between pyrimidine and methoxybenzyl groups) .
  • 1H^1H NMR spectroscopy : Identifies substituent environments (e.g., methyl, methoxybenzyl) and confirms regiochemistry .
  • High-performance liquid chromatography (HPLC) : Validates purity using a C18 column with a 25-minute analytical cycle .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : DMF promotes alkylation efficiency, but acetone/ethanol mixtures may reduce side reactions .
  • Catalyst/base tuning : Potassium carbonate is standard, but cesium carbonate may enhance reactivity in sterically hindered systems.
  • Temperature control : Reflux (e.g., 4 hours at 80°C) ensures complete alkylation, while lower temperatures minimize decomposition .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted starting material or over-alkylated products) and adjust stoichiometry .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

  • Cross-validation : Compare 1H^1H NMR chemical shifts with X-ray-derived torsion angles. For example, discrepancies in methoxybenzyl orientation may arise from dynamic effects in solution vs. solid-state rigidity .
  • Computational modeling : Density functional theory (DFT) calculations can predict NMR shifts or optimize hydrogen-bonding networks observed in crystal structures (e.g., weak C–H···O interactions) .

Q. How can biological activity be evaluated for this compound, given its structural similarity to agrochemicals?

  • In vitro assays : Test herbicidal or antifungal activity using Arabidopsis or Fusarium models. Dose-response curves (IC50_{50}) and comparative studies with commercial pyrimidine derivatives (e.g., mepanipyrim) are critical .
  • Mode of action studies : Use radiolabeled analogs to track binding to target enzymes (e.g., acetolactate synthase in plants) .

Methodological Notes

  • Crystallization : Slow evaporation from ethanol/water yields single crystals suitable for X-ray analysis .
  • Bioassay design : Include positive controls (e.g., AZT for antiviral testing) and validate results with triplicate experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione

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